IPTBC
Description
3-(1-(5-(3-(1H-Indol-3-yl)propyl)-1,3,4-thiadiazol-2-ylimino)ethyl)-6-bromo-2H-chromen-2-one (IPTBC) is a novel indole-coumarin-thiadiazole hybrid synthesized via pharmacophoric hybridization. This compound exhibits dose-dependent cytotoxicity against breast adenocarcinoma (MCF-7) cells, with an apoptotic mechanism involving both extrinsic (caspase-8) and intrinsic (caspase-9) pathways, confirmed via selective caspase inhibition assays . Additionally, this compound demonstrates anti-metastatic properties, making it a dual-action candidate for breast cancer therapy .
Properties
Molecular Formula |
C24H19BrN4O2S |
|---|---|
Molecular Weight |
507.41 |
IUPAC Name |
3-(1-(5-(3-(1H-Indol-3-yl)propyl)-1,3,4-thiadiazol-2-ylimino)ethyl)-6-bromo-2H-chromen-2-one |
InChI |
InChI=1S/C24H19BrN4O2S/c1-14(19-12-16-11-17(25)9-10-21(16)31-23(19)30)27-24-29-28-22(32-24)8-4-5-15-13-26-20-7-3-2-6-18(15)20/h2-3,6-7,9-13,26H,4-5,8H2,1H3/b27-14+ |
InChI Key |
KOYPXDNDAUYBKR-MZJWZYIUSA-N |
SMILES |
O=C1C(/C(C)=N/C2=NN=C(CCCC3=CNC4=C3C=CC=C4)S2)=CC5=C(O1)C=CC(Br)=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IPTBC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Hybrids with Variable Spacer Lengths
Three indole-coumarin-thiadiazole derivatives were synthesized alongside IPTBC, differing in the alkyl chain length linking indole and thiadiazole moieties. This compound, with a 3-carbon (propyl) spacer , showed superior cytotoxicity (IC₅₀ ~12.5 μM in MCF-7) compared to analogs with shorter (1–2 carbon) spacers. This suggests optimal spacer length enhances cellular uptake or target binding .
| Compound | Spacer Length | Cytotoxicity (MCF-7 IC₅₀) | Apoptotic Pathway Activation |
|---|---|---|---|
| This compound | 3-carbon | 12.5 μM | Caspase-8/-9 dependent |
| Analog 1 | 1-carbon | >50 μM | Partial caspase activation |
| Analog 2 | 2-carbon | 35.2 μM | Caspase-9 dominant |
Key Differences :
- This compound’s propyl spacer improves membrane permeability and target affinity compared to shorter analogs.
- Only this compound activates both extrinsic and intrinsic apoptosis , enhancing therapeutic breadth .
Coumarin-β-Carboline Hybrid (Compound 83)
A structurally distinct coumarin hybrid, compound 83 (coumarin-β-carboline system), targets HeLa cervical cancer cells (GI₅₀ = 23.4 μg/mL) via kinesin spindle protein (KSP) and tubulin binding , disrupting mitosis . Unlike this compound, it induces DNA cleavage (observed via gel electrophoresis) rather than caspase-mediated apoptosis.
| Parameter | This compound | Compound 83 |
|---|---|---|
| Structure | Indole-coumarin-thiadiazole | Coumarin-β-carboline |
| Primary Target | MCF-7 (breast cancer) | HeLa (cervical cancer) |
| Mechanism | Caspase-8/-9 apoptosis | KSP/tubulin binding, DNA cleavage |
| Cytotoxicity | IC₅₀ = 12.5 μM | GI₅₀ = 23.4 μg/mL |
| Metastasis | Anti-metastatic activity | No reported anti-metastatic effects |
Key Differences :
- Mechanistic divergence : this compound’s caspase-dependent apoptosis vs. compound 83’s mitotic disruption.
- Specificity : this compound’s selectivity for MCF-7 cells contrasts with compound 83’s broader activity but lower potency.
Comparison with Functionally Similar Compounds
Dual-Action Apoptosis Inducers
Etoposide , a topoisomerase inhibitor, induces apoptosis via DNA damage but lacks this compound’s anti-metastatic properties . This compound’s dual mechanism (apoptosis + metastasis suppression) may reduce relapse risk compared to single-action agents .
Caspase-Activating Agents
Paclitaxel activates caspases but primarily targets tubulin, causing neurotoxicity. This compound’s indole-coumarin-thiadiazole scaffold minimizes off-target effects, as shown by its differential toxicity (higher selectivity for cancer cells vs. normal cells) .
Critical Analysis of Research Findings
- Strengths of this compound: Dual apoptotic pathway activation enhances efficacy against resistant cancers.
- Limitations: Limited data on in vivo efficacy and pharmacokinetics (e.g., bioavailability, half-life). No direct comparison with FDA-approved coumarin derivatives (e.g., warfarin analogs).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
